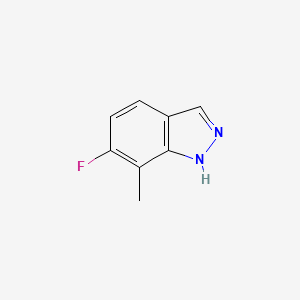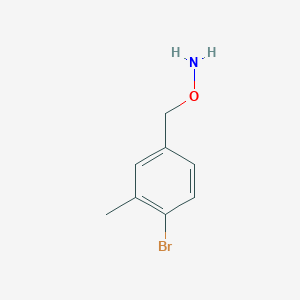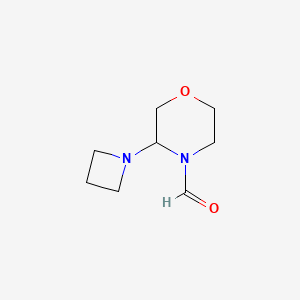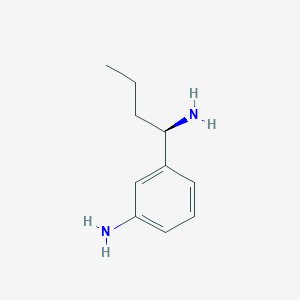
8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic analogue of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to activate protein kinase A (PKA) selectively and is resistant to degradation by phosphodiesterases, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves the modification of the cyclic phosphate moiety of cAMP by replacing one of the exocyclic oxygen atoms with sulfur. Additionally, the hydrogen at position 8 of the nucleobase is substituted with a piperidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective formation of the SP-isomer.
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to maintain the purity and yield of the desired isomer. The process involves large-scale synthesis followed by purification steps such as crystallization or lyophilization to obtain the final product in its sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt primarily undergoes substitution reactions due to the presence of the piperidine ring and the phosphorothioate group. It is also involved in phosphorylation reactions as it mimics the natural substrate of PKA .
Common Reagents and Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products: The major products formed from the reactions of this compound are typically phosphorylated proteins or other molecules that interact with PKA. The compound itself remains stable under physiological conditions, making it suitable for use in various biochemical assays .
Applications De Recherche Scientifique
8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is widely used in scientific research due to its ability to selectively activate PKA. It is used in studies involving signal transduction pathways, gene expression, and cellular metabolism. In medicine, it is used to investigate the role of cAMP in various physiological processes and diseases .
Mécanisme D'action
The compound exerts its effects by binding to the regulatory subunits of PKA, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular functions. The phosphorothioate modification enhances the stability of the compound, allowing it to persist longer in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Adenosine 3’,5’-cyclic monophosphorothioate, 8-Bromo-, SP-isomer, sodium salt
- Adenosine 3’,5’-cyclic monophosphate, 8-(4-Chlorophenylthio)-, sodium salt
Uniqueness: 8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its high selectivity for PKA and resistance to phosphodiesterase degradation. This makes it a powerful tool for studying cAMP-dependent pathways without the interference of rapid degradation .
Propriétés
IUPAC Name |
sodium;6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHHOJPVCBSBI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)


